6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid
Description
6-(Cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is a derivative of 3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 40915-37-5), a cyclic compound with a six-membered dihydropyran ring and a carboxylic acid group at the 5-position . The 6-position of the target compound is substituted with a cyclohexylidenemethyl group, introducing a conjugated exocyclic double bond and a bulky cyclohexyl moiety.
Properties
CAS No. |
63014-66-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H18O3/c14-13(15)11-7-4-8-16-12(11)9-10-5-2-1-3-6-10/h9H,1-8H2,(H,14,15) |
InChI Key |
JXHNNJGVMILZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=C(CCCO2)C(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the methylene group.
Construction of the Dihydropyran Ring: This step involves the cyclization of intermediates to form the dihydropyran ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Core Structure: 3,4-Dihydro-2H-pyran-5-carboxylic Acid
Key Properties :
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- Functional Group : Carboxylic acid at the 5-position.
- Applications : A versatile building block in organic synthesis, used to develop pharmaceuticals (e.g., oleuropein derivatives ) and agrochemicals.
Comparison: The target compound retains the dihydropyran core but adds a cyclohexylidenemethyl group at the 6-position.
Methyl-Substituted Analogs: 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid
Key Properties :
Comparison :
Ester Derivatives: Ethyl 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylate
Key Properties :
Comparison :
- Bioactivity : Ester derivatives (e.g., oleuropein methyl ester) exhibit anti-inflammatory effects by inhibiting NF-κB and MAPK pathways . The target compound’s carboxylic acid group may enhance hydrogen-bonding interactions compared to esters.
- Synthetic Utility : Esters are intermediates in drug discovery, enabling controlled release of active metabolites .
Photooxygenation-Reactive Analogs: Ethyl 6-Ethyl/Isopropyl-3,4-dihydro-2H-pyran-5-carboxylate
Key Properties :
Comparison :
- Kinetic Differences : Bulky substituents (e.g., cyclohexylidenemethyl) may slow photooxygenation due to steric shielding, whereas smaller groups (methyl, ethyl) facilitate faster reactions.
Structural and Functional Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Flexibility : The 6-position of dihydropyran derivatives is amenable to functionalization via lithiation, enabling the introduction of diverse groups (e.g., methyl, cyclohexylidenemethyl) .
- Biological Activity : Methyl esters of the core structure (e.g., oleuropein) inhibit inflammatory mediators like COX-2 and MMPs , suggesting the target compound’s carboxylic acid group could enhance target binding.
- Stability and Reactivity : Bulky substituents may improve metabolic stability but reduce solubility, necessitating formulation optimization for pharmaceutical use.
Biological Activity
6-(Cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, cytotoxic effects, and possible mechanisms of action based on recent research findings.
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- CAS Number : Not specifically listed but related compounds exist in literature.
Biological Activity Overview
The biological activity of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anti-Cancer Activity
Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of prostate (PC-3) and breast (MCF-7) cancer cells.
Case Studies
- Cytotoxicity Testing :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid. Modifications to the cyclohexyl group or variations in the carboxylic acid moiety can lead to significant changes in potency and selectivity against cancer cells.
| Substituent | Effect on Cytotoxicity |
|---|---|
| Cyclohexyl | Enhances activity |
| Aromatic rings | Varies; some increase potency |
| Alkyl chains | Generally decreases activity |
Pharmacological Potential
The pharmacological potential of this compound extends beyond anti-cancer properties. Preliminary studies suggest that it may also possess anti-inflammatory and antimicrobial activities, although these areas require further investigation.
Future Research Directions
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the pathways through which this compound induces cytotoxicity.
- Synthesis of Derivatives : Exploring new derivatives to enhance selectivity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
